2,3-Quinoxalinediamine, N,N'-bis[3-(trifluoromethyl)phenyl]-

Antimalarial drug resistance In vitro evolution Plasmodium falciparum

Procure MMV665794 (CAS 195822-24-3), the 'irresistible' quinoxaline-2,3-diamine that fails to yield drug-resistant parasites under standard in vitro selection. It uniquely targets both PfATP2 flippase and PfQRP1, disrupting pH homeostasis. Unlike resistance-permissive chemotypes (e.g., KAE609), MMV665794 requires a mutator line for even low-level resistance. Also active against Echinococcus multilocularis (EC50 2.8 µM). Essential for structure-resistance relationship studies, flippase pharmacology, and resistance surveillance. Not interchangeable with generic quinoxaline analogs.

Molecular Formula C22H14F6N4
Molecular Weight 448.4 g/mol
CAS No. 195822-24-3
Cat. No. B397771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Quinoxalinediamine, N,N'-bis[3-(trifluoromethyl)phenyl]-
CAS195822-24-3
Molecular FormulaC22H14F6N4
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C22H14F6N4/c23-21(24,25)13-5-3-7-15(11-13)29-19-20(32-18-10-2-1-9-17(18)31-19)30-16-8-4-6-14(12-16)22(26,27)28/h1-12H,(H,29,31)(H,30,32)
InChIKeyFOQJAGNDQYWIRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Quinoxalinediamine, N,N'-bis[3-(trifluoromethyl)phenyl]- (CAS 195822-24-3): Compound Identity and Core Pharmacological Class


2,3-Quinoxalinediamine, N,N'-bis[3-(trifluoromethyl)phenyl]- (CAS 195822-24-3, molecular formula C22H14F6N4, molecular weight 448.4 g/mol), also designated MMV665794 or TCMDC-124162, is a synthetic quinoxaline-2,3-diamine derivative bearing two 3-trifluoromethylphenyl substituents at the N2 and N3 positions [1]. It was originally identified from the Medicines for Malaria Venture (MMV) Malaria Box, a collection of 400 compounds with confirmed in vitro activity against Plasmodium falciparum asexual blood stages, via phenotypic high-throughput screening [2]. The compound has been classified as an 'irresistible' antimalarial, meaning that it fails to yield drug-resistant parasites under standard in vitro selection protocols in wild-type P. falciparum lines, a property of high interest for next-generation antimalarial development [3]. Its mechanism of action involves dual targeting of the P. falciparum surface flippase PfATP2 and the quinoxaline resistance protein PfQRP1 (PF3D7_1359900), with evidence for dysregulation of intracellular pH homeostasis in the parasite [4].

Why Closely Related Quinoxaline-2,3-Diamines Cannot Substitute for 2,3-Quinoxalinediamine, N,N'-bis[3-(trifluoromethyl)phenyl]- (CAS 195822-24-3)


The quinoxaline-2,3-diamine scaffold exhibits steep structure-activity relationships (SAR) where minor substituent alterations produce profound changes in target engagement, resistance propensity, and antiparasitic spectrum. The specific presence of the 3-trifluoromethyl group on both N-phenyl rings of CAS 195822-24-3 is critical: the structurally related analog MMV007224, which shares the quinoxaline core but differs in substitution pattern, shows a ~1.8-fold higher IC50 against 3D7 P. falciparum (312 nM vs. 172 nM) [1]. Moreover, CRISPR-Cas9 introduction of the MMV665794-resistance mutations G1612V and D1863Y in PfQRP1 confers cross-resistance to MMV007224, demonstrating that even closely related quinoxaline analogs engage overlapping but non-identical resistance determinants, with the magnitude of IC50 shift differing between the two compounds [2]. The dual PfATP2/QRP1 targeting profile has been validated only for MMV665794 and its immediate structural congeners; generic quinoxaline-2,3-diamines lacking the bis(3-trifluoromethylphenyl) substitution pattern do not show the same 'irresistible' phenotype [3]. These differences preclude simple substitution of CAS 195822-24-3 with generic or even closely related in-class analogs without risking loss of the therapeutically differentiating resistance profile.

Quantitative Comparative Evidence for 2,3-Quinoxalinediamine, N,N'-bis[3-(trifluoromethyl)phenyl]- (CAS 195822-24-3) vs. Closest Analogs and Standard-of-Care


Resistance Propensity: 'Irresistible' Phenotype of MMV665794 vs. KAE609 and Other Antimalarials

MMV665794 (CAS 195822-24-3) is classified as an 'irresistible' compound because wild-type Dd2 P. falciparum exposed to 1× IC50 (95 nM) continuously for 60 days failed to yield any resistant parasites, whereas the spiroindolone PfATP4 inhibitor KAE609 readily generated high-level resistance (IC50 shift from ~0.3–0.6 nM to ~700–900 nM) under identical selection conditions with wild-type parasites [1]. Resistance to MMV665794 was only achieved when using a genetically engineered 'mutator' parasite line (Dd2-Polδ) with a 5–8 fold elevated mutation rate in coding regions, and even then only low-level resistance (IC50 shift ~2–2.5 fold) was obtained, with parasites failing to survive at 3× or 4× IC50 [1]. This contrasts sharply with the comparator KAE609 (spiroindolone class), which generated >1000-fold resistance shifts in wild-type parasites, and with chloroquine and other front-line antimalarials that have well-documented clinical resistance [2].

Antimalarial drug resistance In vitro evolution Plasmodium falciparum Mutator parasite

Target Engagement Selectivity: PfATP2 Overexpression and Knockdown Fold-Change vs. Chloroquine Control

In genetically engineered P. falciparum 3D7 lines, overexpression of PfATP2 (3D7-PfATP2+) significantly reduced sensitivity to MMV665794, with an IC50 fold-change (FC) of 1.37 ± 0.10 (P < 0.001), while PfATP2 knockdown (PfATP2-HAreg + GlcN) produced hypersensitivity with an IC50 FC of 0.323 ± 0.030 [1]. In contrast, the control antimalarial chloroquine showed no significant sensitivity shift upon PfATP2 overexpression (FC 0.91 ± 0.04, ns) or knockdown (FC 0.93 ± 0.07, ns), confirming that the PfATP2-dependent sensitivity modulation is specific to the quinoxaline compound class and not a general artifact of PfATP2 expression manipulation [1]. The structurally related analog MMV007224 showed a comparable PfATP2-dependent FC profile (overexpression FC 1.38 ± 0.09; knockdown FC 0.324 ± 0.004), while MMV665852 showed quantitatively distinct values (overexpression FC 1.50 ± 0.14; knockdown FC 0.351 ± 0.007), indicating differential engagement within the quinoxaline series [1].

PfATP2 flippase Target validation Plasmodium falciparum Drug sensitivity

Cross-Species Antiparasitic Spectrum: Echinococcus multilocularis Activity and Mammalian Cell Selectivity vs. MMV665807 and Mefloquine

In a repurposing screen of the MMV Malaria Box against Echinococcus multilocularis metacestodes, only two compounds—MMV665794 and the salicylanilide MMV665807—exhibited EC50 values below 5 μM. MMV665794 showed an EC50 of 2.8 ± 0.53 μM against E. multilocularis metacestodes (PGI assay) and an IC50 of 5.8 ± 0.16 μM against isolated germinal layer cells, compared to mefloquine which was inactive against metacestodes (EC50 >30 μM) [1]. Critically, MMV665794 demonstrated superior selectivity for the parasite target over mammalian cells: the ratio of confluent human foreskin fibroblast (HFF) IC50 (21.5 ± 0.17 μM) to metacestode EC50 was ~7.7-fold, and the ratio of Reuber rat hepatoma (RH) cell IC50 (0.8 ± 0.15 μM) to metacestode EC50 was ~0.29-fold, indicating that hepatoma cells were actually more sensitive than the parasite—a liability [1]. In contrast, MMV665807 showed an HFF IC50 of 29.2 ± 0.06 μM with a metacestode EC50 of 1.2 ± 1.6 μM (~24.3-fold selectivity), but was inactive in vivo upon oral and intraperitoneal administration in a mouse model of alveolar echinococcosis [2].

Alveolar echinococcosis Drug repurposing Echinococcus multilocularis Parasiticidal activity

Structural Specificity: QRP1 Mutation-Driven Cross-Resistance Profile vs. MMV007224

CRISPR-Cas9 introduction of the MMV665794-resistance mutations G1612V and D1863Y into the P. falciparum quinoxaline resistance protein PfQRP1 (PF3D7_1359900) resulted in significantly reduced susceptibility specifically to MMV665794 and its structurally related analog MMV007224, while silent-edited controls showed no shift [1]. The Dd2 lines encoding G1612V and D1863Y mutations were cross-resistant to MMV007224, confirming that both compounds share the QRP1-dependent resistance pathway, but the magnitude of IC50 shift differed qualitatively between the two compounds [1]. Furthermore, independent CRISPR editing of the putative catalytic triad residue D1829 to a stop codon (D1829*) or alanine (D1829A) also elevated IC50 values for both MMV665794 and MMV007224, as well as for compounds 22, 31, and 33 from a distinct quinoxaline series, validating PfQRP1 as a common resistance determinant across multiple quinoxaline-containing scaffolds [2]. This structural specificity enables rational procurement of structurally defined quinoxaline probe sets for QRP1 target deconvolution studies.

QRP1 Quinoxaline resistance CRISPR-Cas9 Cross-resistance

Intracellular pH Dysregulation Potency: MMV665794 vs. MMV007224 and Control Ionophores

Both MMV665794 and MMV007224 dysregulate cytosolic pH (pHcyt) in P. falciparum parasites at concentrations spanning 0.2–10 μM, with a statistically significant concentration-dependent effect on the initial rate of pHcyt increase upon creation of an outward Cl⁻ gradient (two-way ANOVA, P ≤ 0.0004 for both compounds) [1]. Critically, this pH dysregulation was not dependent on PfATP2 expression level—PfATP2-HA knockdown parasites showed no difference in the potency of pHcyt dysregulation compared to control parasites (P ≥ 0.3), indicating that while PfATP2 modulates drug sensitivity (IC50), the pH dysregulation itself operates through a PfATP2-independent mechanism [1]. The protonophore CCCP (2.5 μM, positive control) similarly increased the rate of cytosolic alkalinisation, whereas the V-type H⁺ ATPase inhibitor concanamycin A (100 nM, negative control) did not, confirming that MMV665794's pH effect is mechanistically consistent with protonophoric or ionophore-like activity rather than V-ATPase inhibition [2]. MMV665794 and MMV007224 also inhibited both ATP-dependent and ATP-independent NBD-phosphatidylserine internalisation by PfATP2, with inhibition of the ATP-dependent mechanism occurring at lower concentrations, further refining the dual-action mechanistic model [3].

pH homeostasis Antiplasmodial mechanism PfATP2 Cytosolic pH

Plasmodium falciparum Potency Ranking: MMV665794 vs. MMV007224 and MMV665852 in Standardized Growth Inhibition Assay

In standardized growth inhibition assays against the 3D7 P. falciparum reference strain using empty-vector control parasites (3D7-EV), MMV665794 exhibited the highest potency among the three structurally related quinoxaline compounds tested, with an IC50 of 172 ± 13 nM, compared to 312 ± 14 nM for MMV007224 (~1.8-fold less potent) and 532 ± 57 nM for MMV665852 (~3.1-fold less potent) [1]. The reference antimalarial chloroquine was substantially more potent (IC50 13.4 ± 0.8 nM), but this does not diminish the relevance of intra-class SAR data for procurement decisions where resistance profile rather than absolute potency is the differentiating criterion [1]. The rank order of potency (MMV665794 > MMV007224 > MMV665852) is preserved across all PfATP2 genetic backgrounds (3D7-EV, 3D7-PfATP2+, PfATP2-HAreg ± GlcN), indicating that the intrinsic potency advantage of MMV665794 within this quinoxaline subclass is robust and not an artifact of a particular genetic manipulation [1].

IC50 ranking Plasmodium falciparum 3D7 Quinoxaline SAR Antimalarial potency

Optimal Research and Industrial Application Scenarios for 2,3-Quinoxalinediamine, N,N'-bis[3-(trifluoromethyl)phenyl]- (CAS 195822-24-3 / MMV665794)


Antimalarial Lead Optimization Programs Targeting Resistance-Refractory Chemotypes

Pharmaceutical R&D teams pursuing next-generation antimalarials with low resistance liability should prioritize MMV665794 (CAS 195822-24-3) as a lead scaffold. The compound's 'irresistible' phenotype—failure of wild-type P. falciparum Dd2 to generate resistance over 60 days at 1× IC50 (95 nM) [1]—directly addresses the clinical challenge of emerging artemisinin resistance in Southeast Asia and Africa. Unlike the spiroindolone KAE609, which generated >1000-fold resistance in wild-type parasites, MMV665794 required a genetically engineered mutator line to yield even low-level (2–2.5 fold) resistance that could not survive escalated drug pressure [1]. Procurement of this compound as a starting point for medicinal chemistry campaigns enables structure-resistance relationship studies that are not feasible with resistance-permissive chemotypes.

PfATP2 Flippase Target Deconvolution and Mechanistic Probe Studies

Academic and industrial groups investigating phospholipid flippase biology in Apicomplexan parasites can employ MMV665794 as a validated chemical probe for PfATP2. The compound demonstrates a 1.37-fold IC50 increase upon PfATP2 overexpression (P < 0.001) and a 0.323-fold IC50 decrease upon PfATP2 knockdown, providing a robust assay window for target engagement studies [2]. Critically, this PfATP2-dependent sensitivity modulation is absent for chloroquine (FC ~0.91–0.93, ns), confirming target specificity [2]. The additional finding that MMV665794 inhibits both ATP-dependent and ATP-independent NBD-phosphatidylserine internalisation by PfATP2—with the ATP-dependent mechanism inhibited at lower concentrations [3]—enables dual-mode pharmacological dissection of flippase function, making this compound an indispensable tool for parasitology laboratories studying membrane lipid asymmetry.

Dual-Indication Screening for Malaria and Alveolar Echinococcosis

Research groups conducting drug repurposing or polypharmacology screening across parasitic diseases can leverage MMV665794 as one of only two compounds from the 400-member MMV Malaria Box with sub-5 μM activity against Echinococcus multilocularis metacestodes (EC50 2.8 ± 0.53 μM) [4]. The compound's activity against the causative agent of alveolar echinococcosis—a severe, incurable zoonosis with only benzimidazole-based treatment options—expands its utility beyond antimalarial applications [4]. Although the related hit MMV665807 showed a superior in vitro selectivity ratio (~24.3-fold HFF/metacestode vs. ~7.7-fold for MMV665794), MMV665807 failed to reduce parasite burden in a mouse model of alveolar echinococcosis [4], highlighting that in vitro selectivity alone does not predict in vivo efficacy and justifying parallel investigation of both chemotypes.

Quinoxaline Resistance Mechanism Characterization Using QRP1 Probe Sets

Malaria drug resistance surveillance laboratories and target identification groups can procure MMV665794 as the reference compound within a structurally defined quinoxaline probe set for PfQRP1 (PF3D7_1359900) characterization. The CRISPR-Cas9 validated resistance mutations G1612V and D1863Y in PfQRP1 confer reduced susceptibility specifically to MMV665794 and its analog MMV007224, with differential IC50 shift magnitudes between the two compounds [1]. Additional catalytic triad mutations (D1829*, D1829A) extend the QRP1 resistance phenotype to compounds 22, 31, and 33 from a distinct quinoxaline series [5]. This characterized genotype-phenotype relationship enables procurement of MMV665794 alongside its cross-resistant analogs as a calibrated probe set for genomic epidemiology surveillance of quinoxaline resistance markers in field isolates and for validating QRP1 as a molecular target.

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